molecular formula C16H15F3N4O4 B2894905 N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide CAS No. 1396583-54-2

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Cat. No.: B2894905
CAS No.: 1396583-54-2
M. Wt: 384.315
InChI Key: VBRAUSRUWRUUKA-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H15F3N4O4 and its molecular weight is 384.315. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O4/c17-16(18,19)14-22-21-13(27-14)9-3-5-23(6-4-9)15(24)20-10-1-2-11-12(7-10)26-8-25-11/h1-2,7,9H,3-6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRAUSRUWRUUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its biological efficacy.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety linked to a piperidine backbone with a trifluoromethyl-substituted oxadiazole. Its molecular formula is C24H23F3N4O7C_{24}H_{23}F_3N_4O_7 with a molecular weight of approximately 536.464 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results in inhibiting tumor growth across various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Bis-benzo[d][1,3]dioxol-5-yl-thioureaHepG22.38
Bis-benzo[d][1,3]dioxol-5-yl-thioureaHCT1161.54

These studies demonstrate that the compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

The anticancer mechanisms of compounds related to this compound have been investigated through various assays:

  • EGFR Inhibition : Compounds have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
  • Apoptosis Assessment : Flow cytometry studies using annexin V-FITC have indicated that these compounds can induce apoptosis in cancer cells .

Case Studies

A notable study focused on the synthesis and biological evaluation of related benzo[d][1,3]dioxole derivatives demonstrated their effectiveness against multiple cancer types. The study reported that certain derivatives exhibited lower IC50 values than standard chemotherapeutic agents like doxorubicin while showing minimal cytotoxicity to normal cells .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Backbone : Starting from commercially available piperidine derivatives.
  • Introduction of the Benzo[d][1,3]dioxole Moiety : Achieved through coupling reactions with appropriate precursors.
  • Trifluoromethyl Oxadiazole Synthesis : This step often involves cyclization reactions using trifluoroacetic acid derivatives.

Q & A

Q. How can researchers optimize the synthesis yield of this compound?

Methodological Answer: The synthesis involves multi-step reactions, including condensation and cyclization. Key parameters include:

  • Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reaction efficiency .
  • Catalysts : Triethylamine (TEA) for deprotonation and accelerating coupling reactions .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and side-product formation . Table 1 : Synthesis Optimization Parameters
StepSolventCatalystTemp. (°C)Yield (%)Source
CyclizationDMFTEA7065–72
CouplingDCMNoneRT58

Q. What characterization techniques are critical for confirming structure and purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine and oxadiazole ring connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. Which in vitro models are appropriate for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
  • Anticancer screening : MTT assays using HeLa or MCF-7 cell lines to measure IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting bacterial Mur ligases (MurD/MurE) .

Advanced Research Questions

Q. What is the molecular mechanism underlying its antibacterial activity?

Methodological Answer: The compound inhibits Mur ligases (MurD/MurE), enzymes critical for bacterial peptidoglycan biosynthesis. Key steps:

  • Enzyme kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots .
  • Structural insights : Molecular docking reveals hydrogen bonding with active-site residues (e.g., Asp-115 in MurD) .
  • Validation : IC₅₀ values of 0.8–1.2 µM against MurD in E. coli .

Q. How can structural modifications enhance selectivity for cancer vs. bacterial targets?

Methodological Answer:

  • Piperidine substitution : Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability .
  • Oxadiazole ring replacement : Substituting 1,3,4-oxadiazole with 1,2,4-triazole alters binding affinity to kinase targets . Table 2 : SAR of Analogues
ModificationTarget (IC₅₀)Selectivity Index (Cancer vs. Bacteria)Source
-CF₃ at C4MurD: 0.9 µM3.5×
Triazole ringEGFR: 1.5 µM8.2×

Q. How to resolve discrepancies in reported bioactivity data across studies?

Methodological Answer:

  • Assay standardization : Compare MIC values using identical bacterial strains (e.g., ATCC 25922 for E. coli) .
  • Cell line variability : Validate anticancer activity in both adherent (HeLa) and suspension (Jurkat) models .
  • Data normalization : Express enzyme inhibition as % activity relative to positive controls (e.g., fosfomycin for Mur ligases) .

Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?

Methodological Answer:

  • Rodent models : Oral bioavailability studies in Sprague-Dawley rats (dose: 10 mg/kg) with LC-MS/MS plasma analysis .
  • Toxicity screening : Acute toxicity (LD₅₀) in zebrafish embryos to assess developmental effects .
  • Metabolite identification : Liver microsome assays to detect oxidative metabolites (e.g., piperidine N-oxidation) .

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